

Application Notes and Protocols for Aerosolized Delivery of Nedocromil Sodium in Research

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Compound of Interest

Compound Name: *Procromil*

Cat. No.: *B8678604*

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Introduction

Nedocromil sodium is a mast cell stabilizer that inhibits the release of histamine and other inflammatory mediators, making it a valuable compound for respiratory research, particularly in studies of asthma and allergic airway diseases.[1][2] Effective delivery of Nedocromil sodium in an aerosolized form is crucial for preclinical in vitro and in vivo studies to accurately assess its therapeutic potential. These application notes provide detailed techniques and protocols for the generation and characterization of aerosolized Nedocromil sodium for research purposes.

Mechanism of Action

Nedocromil sodium exerts its anti-inflammatory effects through several mechanisms. Primarily, it stabilizes mast cells, preventing their degranulation and the subsequent release of inflammatory mediators like histamine and tryptase.[1][2] This action helps to suppress the synthesis of pro-inflammatory prostaglandins and leukotrienes.[2] Beyond mast cells, Nedocromil sodium has been shown to inhibit the in vitro activation of and mediator release from a variety of other inflammatory cells associated with asthma, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[3][4] There is also evidence to suggest that Nedocromil sodium can modulate sensory nerve function and may inhibit chloride ion flux in mast cells, epithelial cells, and neurons.[5][6]

Data Presentation: Aerosol Characteristics and Delivery Parameters

The following tables summarize quantitative data related to the aerosolized delivery of Nedocromil sodium using various techniques.

Table 1: Metered-Dose Inhaler (MDI) Characteristics

Parameter	Value	Reference
Drug per Actuation (Metered)	2.00 mg	[7]
Drug per Actuation (Delivered)	1.75 mg	[7]
Canister Content	210 mg	[7]
Total Metered Actuations	At least 104	[7]

Table 2: Influence of Spacers on Fine Particle Mass (FPM) from a Nedocromil Sodium MDI

Spacer Device	Fine Particle Mass (FPM) per Actuation (mg, \pm S.D.)	Reference
No Spacer	0.34 (\pm 0.01)	[8]
Fisonair	0.52 (\pm 0.03)	[8]
Nebuhaler	0.45 (\pm 0.03)	[8]
Volumatic	0.41 (\pm 0.04)	[8]
Breath-A-Tech	0.09 (\pm 0.04)	[8]

Table 3: Nebulized Nedocromil Sodium Concentrations for In Vivo Studies

Nebulizer Concentration (mg/mL)	Achieved Effect	Reference
0.5 - 20	50-60% protection against exercise-induced asthma	[4]
0.5, 2.5, 10	Inhibition of exercise-induced fall in FEV1 for at least 255 min	[9]

Experimental Protocols

Protocol 1: Aerosolization of Nedocromil Sodium Using a Jet Nebulizer for In Vitro Cell Exposure

This protocol describes the generation of aerosolized Nedocromil sodium for exposing cell cultures to the drug in a research setting.

Materials:

- Nedocromil sodium powder
- Sterile phosphate-buffered saline (PBS) or cell culture medium
- Jet nebulizer (e.g., Wright Nebulizer)
- Air compressor or pressurized air source
- Cell culture exposure chamber
- Analytical balance
- Sterile filtration unit (0.22 μ m)

Procedure:

- Prepare Nedocromil Sodium Solution:
 - Accurately weigh the desired amount of Nedocromil sodium powder.

- Dissolve the powder in sterile PBS or cell culture medium to achieve the target concentration (e.g., 0.5 mg/mL to 20 mg/mL).^{[4][10]}
- Sterile-filter the solution using a 0.22 µm filter.
- Set up the Nebulizer System:
 - Connect the jet nebulizer to the air compressor.
 - Place the nebulizer in line with the cell culture exposure chamber.
- Aerosol Generation:
 - Pipette a defined volume of the Nedocromil sodium solution into the nebulizer reservoir.
 - Turn on the air compressor to the manufacturer's recommended operating pressure.
 - Nebulize the solution for a predetermined duration to deliver a consistent dose to the cell cultures.
- Cell Exposure:
 - Place the cell culture plates (e.g., Transwell inserts for air-liquid interface cultures) within the exposure chamber.
 - Ensure even distribution of the aerosol within the chamber.
- Post-Exposure Incubation and Analysis:
 - After exposure, return the cell cultures to the incubator for the desired time period before performing downstream assays.

Protocol 2: Characterization of Aerosol Particle Size Distribution using a Cascade Impactor

This protocol details the use of a cascade impactor to determine the aerodynamic particle size distribution of aerosolized Nedocromil sodium.

Materials:

- Aerosol generation system (MDI, DPI, or nebulizer)
- Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
- Vacuum pump
- Flow meter
- Collection plates or filters for the impactor stages
- Coating for collection plates (e.g., silicone) to prevent particle bounce
- Solvent for drug extraction (e.g., methanol-water mixture)
- High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

- Impactor Preparation:
 - Coat the collection plates with a thin layer of a suitable coating agent and allow them to dry.
 - Assemble the cascade impactor according to the manufacturer's instructions.
- System Setup:
 - Connect the aerosol generation device to the impactor inlet via a suitable mouthpiece adapter.
 - Connect the impactor outlet to the vacuum pump with the flow meter in between.
 - Set the flow rate of the vacuum pump to the desired value (e.g., 28.3 L/min for the ACI).
- Aerosol Sampling:

- Actuate the aerosol device (e.g., fire a single puff from an MDI) while the vacuum pump is running. For nebulizers and DPIs, a specific sampling time is required.
- Sample Recovery:
 - Carefully disassemble the impactor.
 - Rinse each stage and the filter with a known volume of the extraction solvent to recover the deposited drug.
- Quantification:
 - Analyze the drug concentration in the solvent from each stage using a validated HPLC method.^[7]
- Data Analysis:
 - Calculate the mass of Nedocromil sodium deposited on each stage.
 - Determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles.

Protocol 3: In Vitro Mast Cell Stabilization Assay

This protocol provides a method to assess the ability of aerosolized Nedocromil sodium to inhibit the release of histamine from mast cells.

Materials:

- Rat basophilic leukemia (RBL-2H3) cells (a mast cell model)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Anti-DNP IgE antibody
- DNP-HSA antigen
- Nedocromil sodium solution

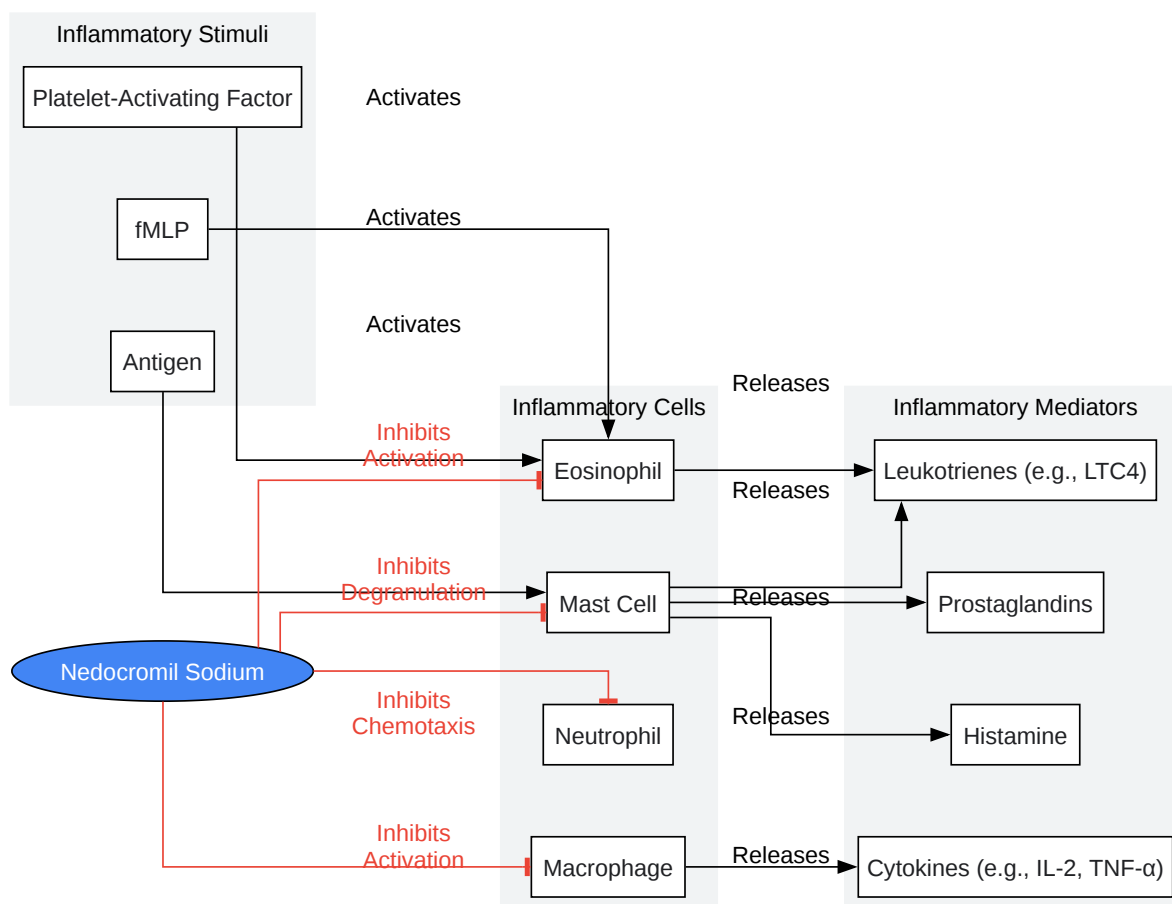
- Histamine ELISA kit
- Cell culture plates (24-well)
- Aerosol exposure system (as in Protocol 1) or direct application of dissolved aerosol

Procedure:

- Cell Culture and Sensitization:
 - Culture RBL-2H3 cells in 24-well plates until they reach 80-90% confluency.
 - Sensitize the cells by incubating them with anti-DNP IgE overnight.
- Nedocromil Sodium Treatment:
 - Expose the sensitized cells to aerosolized Nedocromil sodium as described in Protocol 1 or treat them with various concentrations of Nedocromil sodium solution for a specified pre-incubation time (e.g., 30 minutes).
- Antigen Challenge:
 - Wash the cells to remove excess IgE and drug.
 - Challenge the cells with DNP-HSA antigen to induce degranulation. Include positive (antigen only) and negative (no antigen) controls.
- Sample Collection:
 - After a 1-hour incubation with the antigen, collect the cell supernatants.
- Histamine Quantification:
 - Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
- Data Analysis:

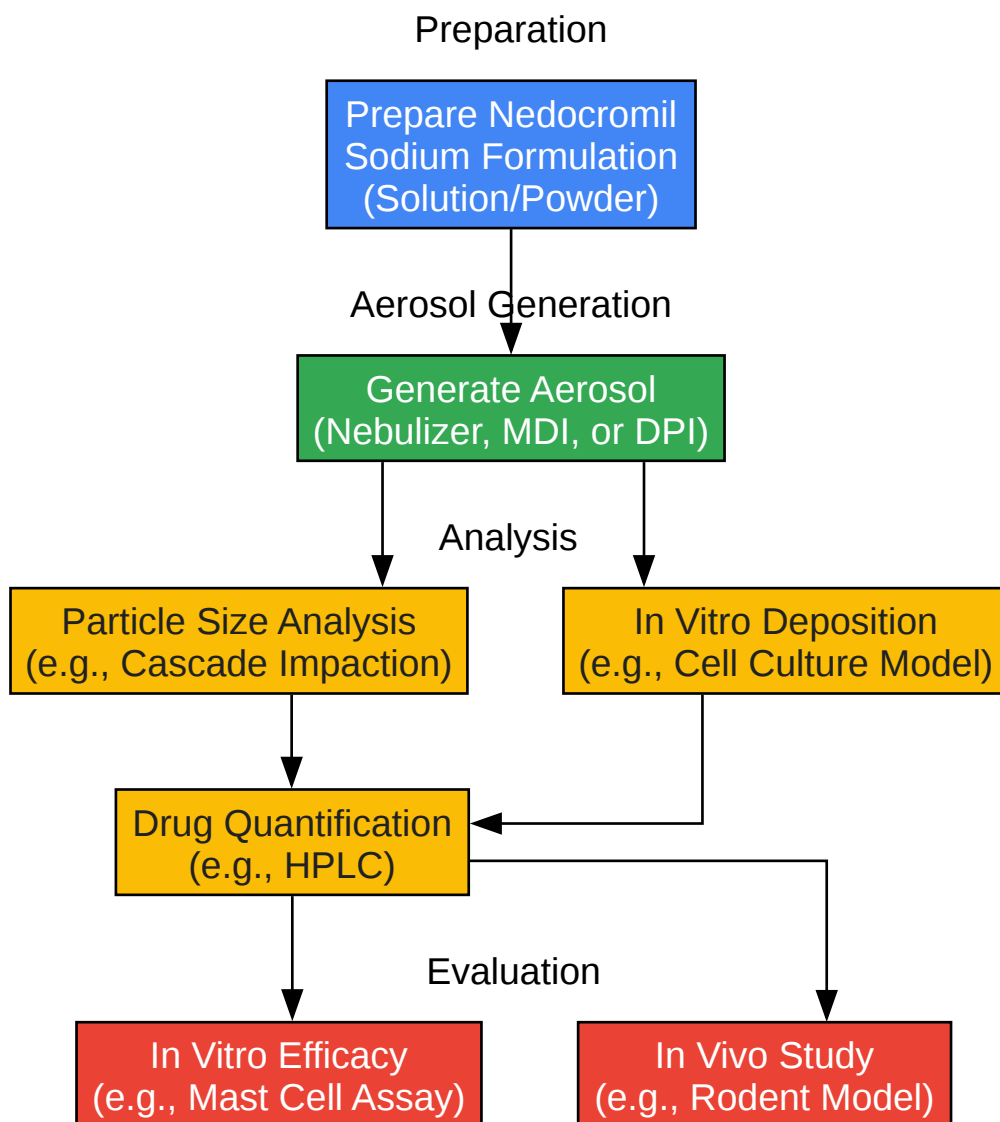
- Calculate the percentage of histamine release inhibition by Nedocromil sodium compared to the positive control.

Visualizations



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Caption: Nedocromil Sodium's inhibitory effects on inflammatory cells.



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Caption: Workflow for preclinical evaluation of aerosolized Nedocromil Sodium.

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